Lévulinate de calcium dihydraté

Vue d'ensemble

Description

Calcium Levulinate Dihydrate is recognized for its role as a nutritional supplement and a chemical intermediate in the synthesis of levulinic biofuels. The interest in this compound arises from its derivation from biomass-derived levulinic acid, positioning it as a sustainable chemical for various industrial applications.

Synthesis Analysis

Calcium Levulinate Dihydrate can be synthesized from biomass-derived levulinic acid and calcium carbonate, specifically utilizing egg-shells as a source of calcium carbonate. This process involves conventional heating and mechanical stirring, optimized for reaction temperature, duration, and the equivalent of calcium carbonate to achieve high yields of crystalline solid Calcium Levulinate Dihydrate (Sharath et al., 2019).

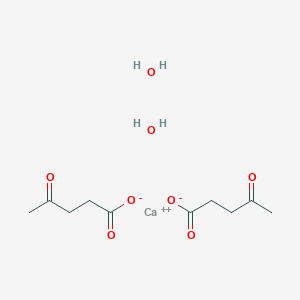

Molecular Structure Analysis

The crystal structure of Calcium Levulinate Dihydrate forms a one-dimensional coordination polymer. It is based on a CaO8 complex unit, comprising two monodentate water oxygen-atom donors and six carboxylate oxygen-atom donors. This structure is stabilized by intra- and intermolecular water hydrogen bonds, forming a three-dimensional structure (Amarasekara et al., 2015).

Chemical Reactions and Properties

Levulinic acid, a precursor to Calcium Levulinate Dihydrate, can undergo various chemical transformations to produce a wide range of chemicals, such as levulinate esters, succinic acid, and γ-valerolactone. These transformations highlight the synthetic potential of levulinic acid and its derivatives for producing valuable chemicals and fuel additives (Pileidis & Titirici, 2016).

Physical Properties Analysis

While specific studies focusing solely on the physical properties of Calcium Levulinate Dihydrate were not identified in the search, the synthesis and structural analysis suggest that it forms as a crystalline solid under optimized conditions. Its stability and crystalline nature are essential for its application in various chemical synthesis processes.

Chemical Properties Analysis

The chemical properties of Calcium Levulinate Dihydrate, derived from its structure and synthesis, include its ability to act as a source of calcium in nutritional supplements and as an intermediate in producing levulinic biofuels. The compound's reactivity and transformations are pivotal in converting biomass into valuable chemical products and fuels (Yan et al., 2017).

Applications De Recherche Scientifique

Enrichissement alimentaire

Le lévulinate de calcium dihydraté est utilisé comme fortifiant alimentaire. Il est ajouté à des aliments comme les sauces, les condiments, la bière, les boissons, les boissons gazeuses, le lait et les produits laitiers, le lait de soja et les produits à base de soja pour améliorer leur teneur en calcium . Cette application est cruciale pour lutter contre les carences alimentaires et améliorer la valeur nutritionnelle.

Étalon de référence pharmaceutique

Dans l'industrie pharmaceutique, le lévulinate de calcium dihydraté sert d'étalon de référence USP . Il est utilisé dans les tests de qualité et les dosages pour garantir la constance et la pureté des produits pharmaceutiques. Cette application est essentielle pour maintenir des normes élevées dans la production de médicaments.

Applications d'adoucissement de l'eau

Le lévulinate de calcium dihydraté a des applications potentielles dans l'adoucissement de l'eau. Il peut être utilisé en conjonction avec des nanocomposites pour la détection électrochimique des ions calcium, ce qui est une étape cruciale dans le processus d'adoucissement de l'eau . Cette approche novatrice pourrait conduire à des techniques de traitement de l'eau plus efficaces et plus rentables.

Chimie organométallique

En chimie organométallique, le lévulinate de calcium dihydraté est utilisé comme réactif et précurseur de catalyseur. Ses applications comprennent le dépôt de couches minces, la chimie industrielle, la fabrication de LED et bien plus encore . Ces applications sont essentielles pour faire progresser la science des matériaux et l'ingénierie.

Nutrition clinique

Le lévulinate de calcium dihydraté est étudié pour son utilisation en nutrition clinique. Il peut être administré aux patients pour gérer les niveaux de calcium, en particulier dans les cas où les suppléments de calcium traditionnels peuvent ne pas être viables . Cette application est importante pour les soins et le rétablissement des patients.

Chimie analytique

En tant que réactif analytique, le lévulinate de calcium dihydraté est utilisé dans les dosages pour déterminer la présence d'autres composés. Il joue un rôle dans le développement de nouvelles méthodes analytiques qui sont plus sensibles et spécifiques . C'est crucial pour la recherche et le diagnostic.

Mécanisme D'action

Target of Action

Calcium levulinate dihydrate is primarily targeted towards the intestinal wall . It is a low molecular weight organic calcium ion type that is easily absorbed through the intestinal wall .

Mode of Action

Much like most calcium supplements, once calcium levulinate dissociates in the body after administration, absorption of the supplemental calcium ions across the intestinal wall serves to enhance calcium stores in the body .

Pharmacokinetics

The pharmacokinetics of calcium levulinate dihydrate involve its absorption through the intestinal wall after administration . The resultant calcium levulinate formulation, when used as a calcium supplement, possesses a high calcium content that is observed to be 14.8% higher than the content typically found in calcium lactate . This suggests that it has a high bioavailability.

Result of Action

The primary result of calcium levulinate dihydrate’s action is the enhancement of calcium stores in the body . This can contribute to improved bone health, muscle function, and nerve transmission.

Safety and Hazards

Propriétés

IUPAC Name |

calcium;4-oxopentanoate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O3.Ca.2H2O/c2*1-4(6)2-3-5(7)8;;;/h2*2-3H2,1H3,(H,7,8);;2*1H2/q;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFDRFDIWAMOPA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)[O-].CC(=O)CCC(=O)[O-].O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18CaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046539 | |

| Record name | Calcium levulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5743-49-7 | |

| Record name | Calcium levulinate [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium levulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM LEVULINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6133SO781 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

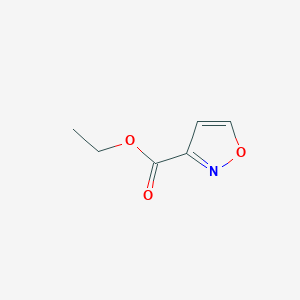

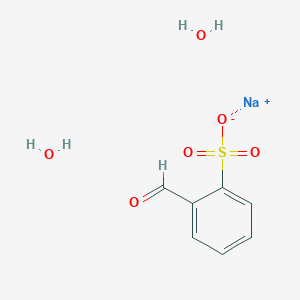

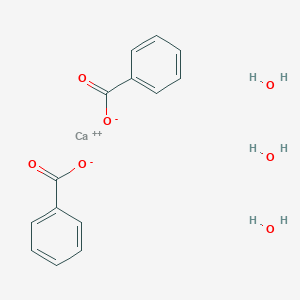

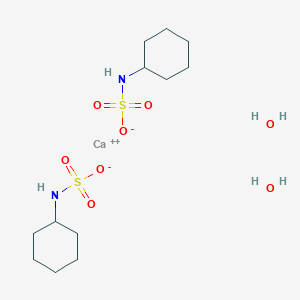

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

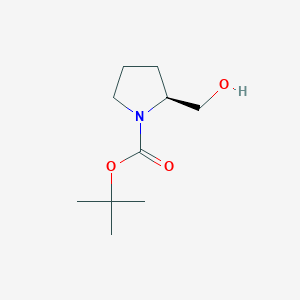

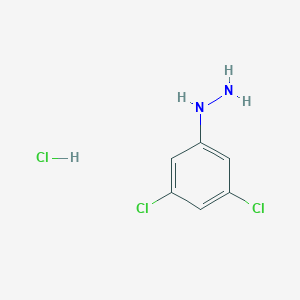

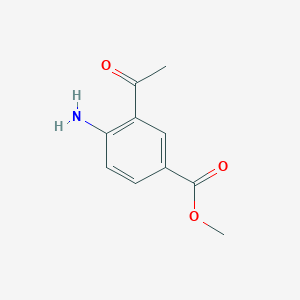

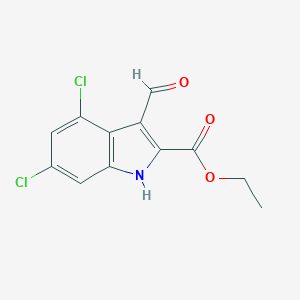

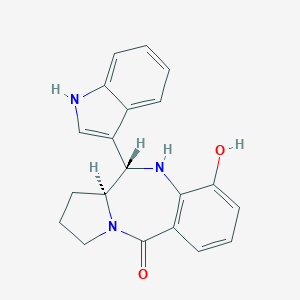

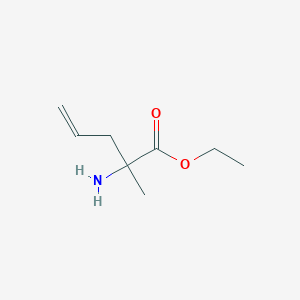

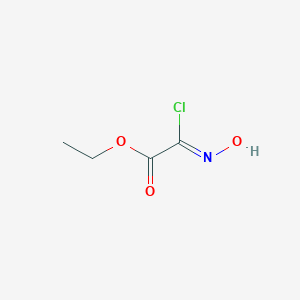

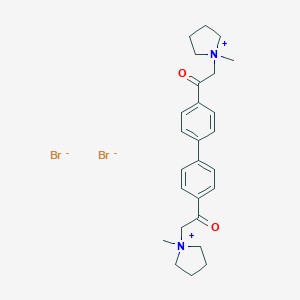

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of calcium levulinate dihydrate?

A: Calcium levulinate dihydrate forms a one-dimensional coordination polymer. Its crystal structure is characterized by a central CaO8 complex unit. [] This unit, situated on a twofold rotation axis, consists of two water molecules acting as monodentate oxygen donors and two bidentate chelate levulinate ligands, each contributing three oxygen donors, two of which bridge to adjacent units. [] This arrangement creates a polymeric chain structure. Furthermore, the structure is stabilized by a network of intra- and intermolecular hydrogen bonds between water molecules and oxygen atoms. []

Q2: How can solid-state NMR be used to characterize calcium levulinate dihydrate?

A: Solid-state (43)Ca NMR spectroscopy, combined with Density Functional Theory (DFT) calculations, can provide valuable insights into the structure of calcium levulinate dihydrate. [] While the exact crystal structure might be unknown, researchers can deduce information about the coordination number of calcium in the compound by analyzing the isotropic calcium chemical shift and its correlation with the quadrupolar coupling constant. [] This approach provides a powerful tool for structural characterization, especially when traditional diffraction methods are insufficient.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)